molecular formula C5H9NO2 B1230174 Pyrrolidine-3-carboxylic acid CAS No. 59378-87-9

Pyrrolidine-3-carboxylic acid

Cat. No.: B1230174
CAS No.: 59378-87-9
M. Wt: 115.13 g/mol
InChI Key: JAEIBKXSIXOLOL-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxylic acid (β-Proline) is a cyclic secondary amine with a carboxylic acid group at the 3-position of the pyrrolidine ring. The compound’s stereochemistry (e.g., (3R)- or (3S)-enantiomers) strongly influences its biological and catalytic properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, amines, and substituted pyrrolidines .

Scientific Research Applications

Pharmaceutical Applications

Pyrrolidine-3-carboxylic acid has shown significant potential in the development of therapeutic agents for various neurological and psychiatric disorders.

1.1 Neuroprotective Effects
Research indicates that this compound derivatives exhibit protective effects against convulsions and neurodegenerative disorders. These compounds have been studied for their efficacy in treating conditions such as:

  • Epilepsy
  • Anxiety Disorders
  • Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's disease) .

1.2 Analgesic Properties
Studies have demonstrated that this compound can act as an analgesic agent. For instance, in animal models, it was found to significantly reduce pain sensitivity in conditions induced by carrageenan, suggesting its potential use in treating inflammatory pain .

1.3 Endothelin Receptor Antagonism
this compound derivatives have been identified as potent antagonists of the endothelin receptor, particularly the ETA subtype. These compounds exhibit high selectivity and affinity, which may lead to new treatments for cardiovascular diseases .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules.

2.1 Organocatalysis
The compound has been effectively utilized as a catalyst in enantioselective reactions, such as the anti-Mannich reaction. It facilitates the formation of chiral products with high stereoselectivity, which is crucial in pharmaceutical synthesis .

2.2 Synthesis of β-Amino Acids
this compound can be transformed into various β-amino acids through asymmetric synthesis methods. This application is vital for developing new drugs with improved pharmacological profiles .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of branched alkyl pyrrolidine-3-carboxylic acids in geriatric patients suffering from cognitive decline. The results indicated significant improvements in cognitive functions and reduced incidence of fainting attacks .

Case Study 2: Pain Management

In a controlled experiment involving Sprague-Dawley rats, this compound was administered to assess its analgesic properties against carrageenan-induced hyperalgesia. The compound demonstrated a maximum possible effect percentage of 53% within one hour post-administration, highlighting its potential for pain management .

Data Tables

Application AreaSpecific Use CasesReferences
NeuroprotectionTreatment of epilepsy, anxiety, neurodegeneration
Analgesic PropertiesPain relief in inflammatory conditions
Endothelin Receptor AntagonismCardiovascular disease treatments
Organic SynthesisCatalysis in enantioselective reactions

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-3-Carboxylic Acid Derivatives

Compound Key Substituents Biological/Catalytic Activity Selectivity/Potency Reference
This compound None (parent compound) Catalytic activity in anti-Mannich reactions Up to >99% ee
5-Oxothis compound 1-Methyl, 5-oxo group Antimicrobial activity (e.g., vs. Candida tenuis) Moderate antifungal activity
Piperidine-3-carboxylic acid Piperidine ring (6-membered) Limited bioactivity; used as a linker in hybrids No significant improvement
A-127722 N,N-Dibutylacetamide, benzodioxole ET(A) receptor antagonism IC₅₀ = 0.36 nM (ET(A))
1-Benzyl-5-oxo derivatives Benzyl, hydrazone/naphthoquinone Antifungal activity Active at low concentrations
5-Aralkyl derivatives 4-Alkoxybenzyl groups Anticonvulsant activity (PTZ-induced seizures) 100% protection at 0.0261 mmol/kg

Key Findings :

Ring Size and Bioactivity :

  • This compound derivatives generally outperform piperidine analogs (e.g., piperidine-3-carboxylic acid) in receptor binding and catalytic applications. The smaller pyrrolidine ring imposes greater conformational rigidity, enhancing target engagement .
  • Example: A-127722 (pyrrolidine-based) shows 1,000-fold ET(A)/ET(B) selectivity, whereas piperidine-based hybrids lack comparable potency .

Substituent Effects: Electron-Withdrawing Groups: Fluorine substitution at the N-alkyl chain (e.g., in endothelin antagonists) improves metabolic stability and binding affinity (IC₅₀ = 0.16 nM for phosphoinositol hydrolysis) . Arylalkyl Groups: 4-Alkoxybenzyl substituents in anticonvulsant derivatives enhance lipophilicity, improving blood-brain barrier penetration .

Catalytic Efficiency :

  • The 3-carboxylic acid group in pyrrolidine derivatives is critical for enantioselectivity. For example, (3R)-pyrrolidine-3-carboxylic acid achieves >99% ee in anti-Mannich reactions, while proline (2-carboxylic acid) exhibits lower stereocontrol .

Table 2: Physicochemical Properties

Compound Molecular Weight CAS Number Purity (%) Key Applications
This compound 115.13 59378-87-9 97% Catalysis, receptor antagonists
1-Methyl-5-oxothis compound 143.14 42346-68-9 100% Antimicrobial agents
3-Piperidinecarboxylic acid 129.16 498-95-3 Lab-grade Hybrid molecule synthesis

Conflicting Evidence :

  • Fluorine Substitution : While fluorine enhances ET(A) antagonist binding , it fails to improve activity in benzhydrylpiperazine-based sulfonamides, suggesting context-dependent effects .
  • Stereochemical Errors : Initial misassignment of (3S,5R)-5-methylthis compound underscores the necessity of X-ray validation for structure-activity studies .

Biological Activity

Pyrrolidine-3-carboxylic acid (P3CA) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of this compound

This compound is a cyclic amino acid that has been studied for its role in various biological processes. Its derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific receptors.

2. Synthesis of this compound Derivatives

The synthesis of P3CA derivatives often involves asymmetric Michael addition reactions. For example, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized using organocatalytic methods, achieving yields with high enantiomeric excess (ee) .

Table 1: Synthesis Methods and Yields

CompoundSynthesis MethodYield (%)Enantiomeric Excess (%)
5-Methyl-P3CAOrganocatalytic Michael addition9797
Various DerivativesAsymmetric synthesis via enonesVariesVaries

3.1 Antimicrobial Activity

Recent studies have demonstrated that certain derivatives of P3CA exhibit antimicrobial properties against Gram-positive bacteria. Compounds were screened against multidrug-resistant pathogens using broth microdilution techniques, with varying results based on structural modifications .

Case Study: Antimicrobial Efficacy

In a study involving several P3CA derivatives:

  • Compound 1a showed no antibacterial activity (MIC > 128 µg/mL).
  • Compound 1b demonstrated significant activity with an MIC of 32 µg/mL against resistant strains.

Table 2: Antimicrobial Activity of P3CA Derivatives

CompoundMIC (µg/mL)Activity Against
1a>128No activity
1b32Gram-positive pathogens

3.2 Anticancer Activity

P3CA and its derivatives have been investigated for their anticancer potential, particularly against non-small cell lung adenocarcinoma (A549 cells). Structure-activity relationship studies revealed that certain substitutions significantly enhance anticancer activity .

Case Study: Anticancer Activity

In vitro tests showed:

  • Compound with 3,5-dichloro substitution reduced A549 viability to 21.2% compared to untreated controls.
  • Control drug (Cisplatin) reduced viability to 63.4% , indicating the efficacy of the P3CA derivative.

Table 3: Anticancer Efficacy of P3CA Derivatives

CompoundA549 Viability (%)Significance (p-value)
Control (Cisplatin)63.4<0.05
Compound with R=H63.4<0.05
Compound with R=Cl21.2<0.001

4. Endothelin Receptor Antagonism

This compound derivatives have also been characterized as potent endothelin receptor antagonists, specifically targeting the ETA receptor with high affinity and selectivity .

Example Findings

  • ABT-627 , a notable derivative, binds to the ETA receptor with a Ki of 0.034 nM , demonstrating a 2000-fold selectivity over the ETB receptor.
  • Modifications in alkyl groups and aromatic substitutions significantly influence receptor binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity?

Asymmetric hydrogenation and enzymatic resolution are key methods. For example, asymmetric Michael addition reactions using carboxylate-substituted enones enable stereoselective synthesis of this compound derivatives, achieving enantiomeric excess (ee) >95% under optimized conditions (e.g., chiral catalysts like Rhodium-BINAP complexes) . Enzymatic resolutions using lipases or esterases can separate racemic mixtures by selectively hydrolyzing one enantiomer .

Q. How do stereochemical variations (e.g., (R)- vs. (S)-enantiomers) influence the biological activity of this compound derivatives?

The (R)-enantiomer of this compound exhibits distinct interactions with biological targets compared to the (S)-form. For instance, (R)-pyrrolidine-3-carboxylic acid binds more effectively to neurotransmitter receptors due to its spatial compatibility with active sites, while the (S)-enantiomer may show reduced affinity or antagonistic effects . Stereochemistry also impacts metabolic stability; fluorinated derivatives of the (R)-enantiomer demonstrate enhanced oral bioavailability in pharmacokinetic studies .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store the compound in powder form at -20°C for up to 3 years or at 4°C for 2 years. Solutions dissolved in polar solvents (e.g., DMSO or water) should be aliquoted and stored at -80°C for 6 months or -20°C for 1 month to prevent hydrolysis or racemization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as endothelin receptor antagonists?

Key modifications include:

  • Side-chain engineering : Replacing dibutylaminoacetamide with diphenylmethylaminoacetamide increases ET(B) receptor selectivity by >27,000-fold. Ortho-alkylation of phenyl rings further enhances binding affinity (Ki < 0.1 nM) .
  • Core modifications : Substituting the pyrrolidine core with dihydrobenzofuran improves metabolic stability and oral bioavailability (F = 24% in rats) .
  • Fluorination : Adding fluorine atoms at strategic positions reduces CYP450-mediated degradation, extending half-life in vivo .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from stereochemical impurities or assay variability. Mitigation approaches include:

  • Chiral HPLC validation : Confirm enantiomeric purity (>99%) before biological testing .
  • Standardized assays : Use cell lines with stable receptor overexpression (e.g., HEK-293 ET(B)) to minimize variability in IC50 measurements .
  • Metabolic profiling : Compare hepatic microsomal stability across species (e.g., rat vs. human) to identify species-specific degradation pathways .

Q. How does the incorporation of this compound into molecularly imprinted polymers (MIPs) enhance analytical detection limits?

this compound serves as a dummy template in MIP synthesis. Its structural similarity to target analytes (e.g., pyrraline in food samples) creates selective binding cavities, improving detection limits to 0.1 ng/mL in HPLC-MS workflows. Core-shell MIPs coated on metal-organic frameworks (MOFs) further increase surface area and binding capacity .

Q. Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (J) between H-2 and H-3 protons distinguish cis/trans isomers .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid derivatives .
  • Chiral chromatography : Essential for quantifying enantiomeric excess using columns like Chiralpak AD-H .

Q. How can researchers address solubility challenges in in vitro assays involving this compound?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound solubility without inducing cytotoxicity .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester hydrochloride) improves membrane permeability, with enzymatic cleavage restoring the active form intracellularly .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on the enzymatic inhibition potency of this compound analogs?

Variations in assay conditions (e.g., pH, ionic strength) significantly impact ionization of the carboxylic acid group, altering binding kinetics. For example, at pH 7.4, the deprotonated form dominates, enhancing interactions with cationic enzyme active sites. Additionally, impurities in early synthetic batches (e.g., residual Pd catalysts) may artifactually inhibit enzymes .

Properties

IUPAC Name

pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIBKXSIXOLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20900992
Record name NoName_39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20900992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59378-87-9
Record name beta-Proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059378879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrrolidine carboxylic acid
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Record name 3-PYRROLIDINECARBOXYLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Pyrrolidine-3-carboxylic acid
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